3-Methoxy-1-hydroxymethyladamantane
Overview
Description
3-Methoxy-1-hydroxymethyladamantane is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is also known by its IUPAC name, (1r,3s,5R,7S)-3-methoxyadamantan-1-yl)methanol . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 3-Methoxy-1-hydroxymethyladamantane typically involves the methoxylation of adamantane derivatives. One common method includes the reaction of 1-hydroxyadamantane with methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-Methoxy-1-hydroxymethyladamantane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-1-hydroxymethyladamantane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-1-hydroxymethyladamantane involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to act on the NMDA (N-methyl-D-aspartate) receptors in the brain, modulating their activity and providing neuroprotective effects. This modulation helps in reducing excitotoxicity, which is a common feature in neurodegenerative diseases.
Comparison with Similar Compounds
3-Methoxy-1-hydroxymethyladamantane can be compared with other adamantane derivatives such as:
1-Hydroxyadamantane: Lacks the methoxy group, making it less versatile in certain chemical reactions.
1-Methoxyadamantane: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
(3-methoxy-1-adamantyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFYGJVTPUSYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735086 | |
Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36964-32-6 | |
Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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